

In-Depth Technical Guide: 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyrimidin-2-yloxy)benzoic acid

Cat. No.: B3059977

[Get Quote](#)

CAS Number: 160773-23-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a bifunctional molecule belonging to the class of benzanilides, integrating the structural features of benzoic acid and a pyrimidine ring through an ether linkage.^[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its analogues. The presence of both a carboxylic acid and a pyrimidine moiety provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Pyrimidin-2-yloxy)benzoic acid** is provided in the table below.

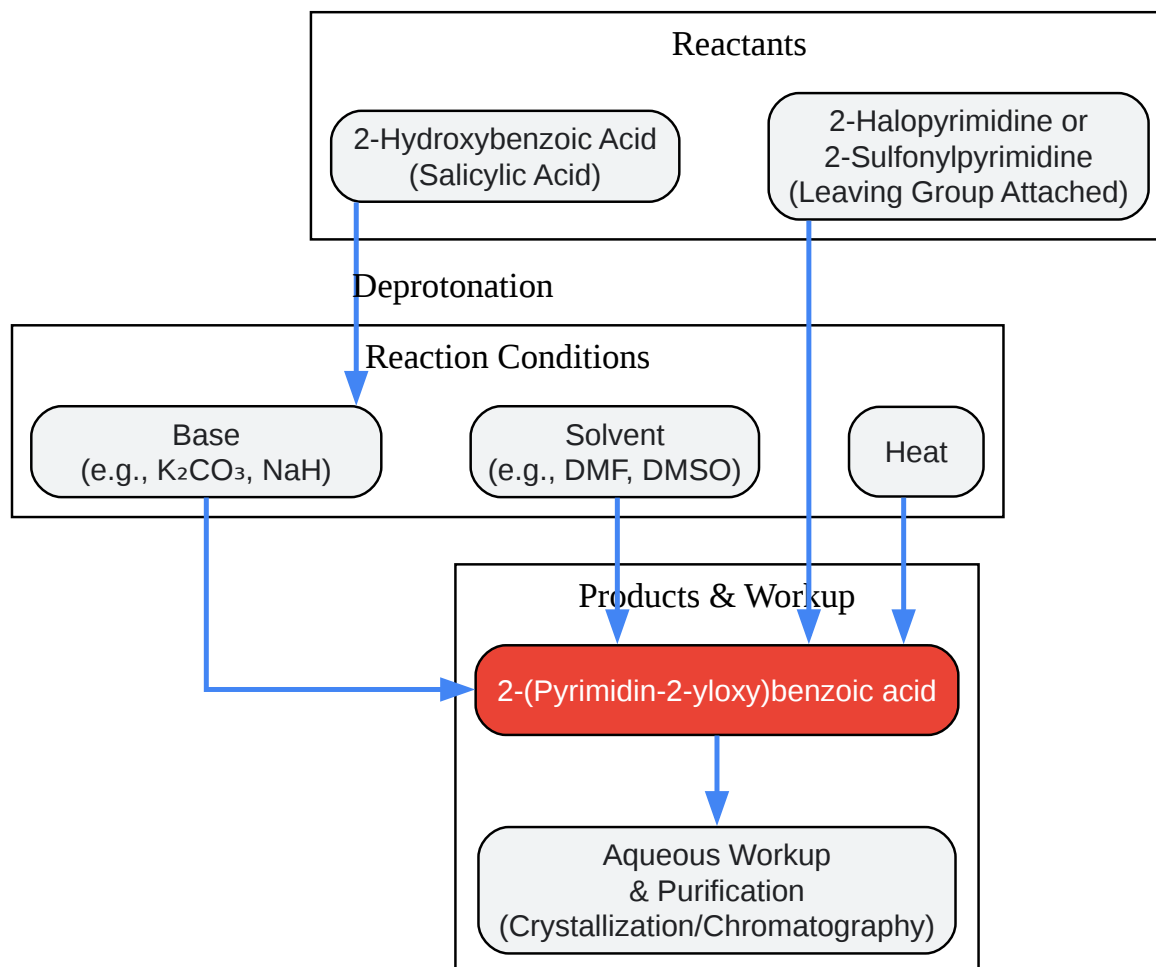
Property	Value	Reference
CAS Number	160773-23-9	[1] [3] [4]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃	[1] [4]
Molecular Weight	216.19 g/mol	[1]
IUPAC Name	2-(pyrimidin-2-yloxy)benzoic acid	[1]
Physical Form	White to Yellow Solid	
Purity	Typically ≥97%	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Pyrimidin-2-yloxy)benzoic acid** (CAS 160773-23-9) is not extensively documented in publicly available literature, general synthetic strategies for analogous pyrimidinyloxy benzoic acids provide a foundational methodology. The primary approach involves a nucleophilic aromatic substitution reaction.

General Synthetic Workflow:

The synthesis generally proceeds via the coupling of a hydroxylated benzoic acid derivative with a pyrimidine ring bearing a suitable leaving group.



[Click to download full resolution via product page](#)

General Synthetic Workflow for **2-(Pyrimidin-2-yloxy)benzoic acid**.

Illustrative Experimental Protocol (based on analogous syntheses):

- **Deprotonation of Salicylic Acid:** To a solution of 2-hydroxybenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The mixture is stirred to allow for the formation of the corresponding phenoxide salt.
- **Nucleophilic Substitution:** A 2-substituted pyrimidine, where the substituent is a good leaving group (e.g., a halogen or a sulfonyl group), is added to the reaction mixture.

- **Reaction Progression:** The mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup and Isolation:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude product is collected by filtration.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure **2-(Pyrimidin-2-yloxy)benzoic acid**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **2-(Pyrimidin-2-yloxy)benzoic acid** is not readily available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrimidine rings. The carboxylic acid proton will appear as a broad singlet in the downfield region (typically >10 ppm).
- **¹³C NMR:** The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the aromatic carbons of both ring systems.

Infrared (IR) Spectroscopy:

The IR spectrum of **2-(Pyrimidin-2-yloxy)benzoic acid** would be expected to show characteristic absorption bands for:

- A broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).
- A strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).
- C-O-C stretching vibrations for the ether linkage.

- C=C and C=N stretching vibrations characteristic of the aromatic and pyrimidine rings.

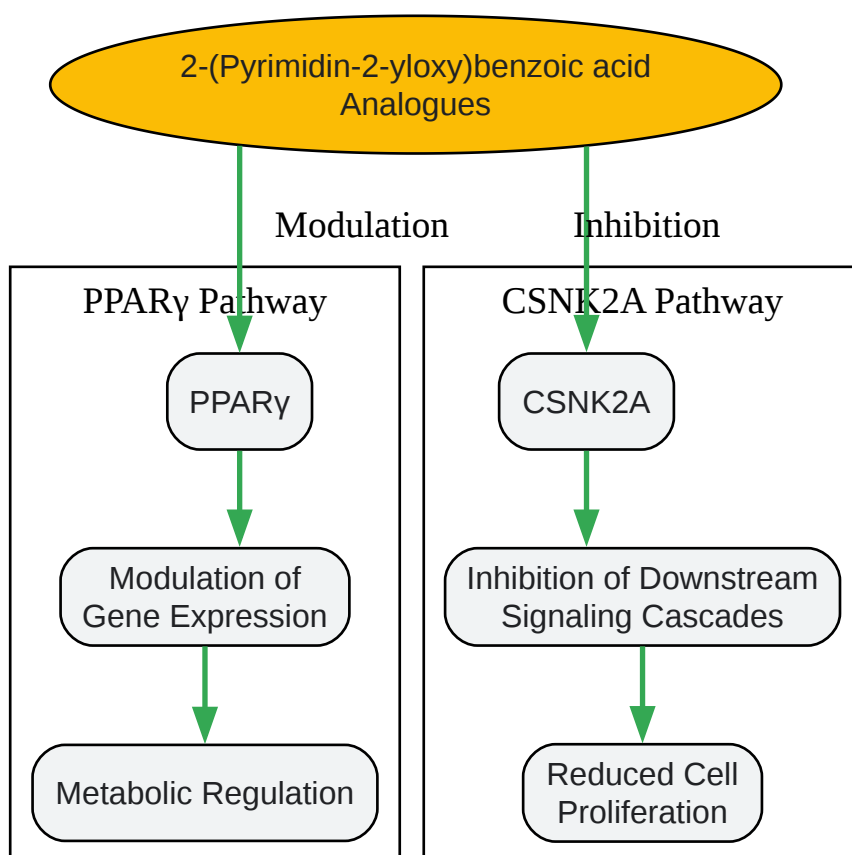
Mass Spectrometry (MS):

Mass spectral analysis would confirm the molecular weight of the compound (216.19 g/mol). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of $C_{11}H_8N_2O_3$.

Potential Biological Activity and Signaling Pathways

While direct biological studies on **2-(Pyrimidin-2-yloxy)benzoic acid** are limited, research on analogous structures suggests potential interactions with key biological targets relevant to drug development.

Potential Signaling Pathway Involvement:



[Click to download full resolution via product page](#)

Potential Signaling Pathways for **2-(Pyrimidin-2-yloxy)benzoic acid** Analogues.

- Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) Modulation: Analogues of **2-(Pyrimidin-2-yloxy)benzoic acid** have been investigated for their interaction with PPAR γ , a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[2] Modulation of PPAR γ activity is a key mechanism for the treatment of type 2 diabetes.
- Casein Kinase 2 (CSNK2A) Inhibition: Research into structurally related compounds, such as 2,6-disubstituted pyrazines, has identified potent inhibitors of Casein Kinase 2 (CSNK2A). [1] CSNK2A is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in cancer.

Conclusion

2-(Pyrimidin-2-yloxy)benzoic acid is a valuable chemical entity with a structural framework that holds promise for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse, the established synthetic routes for analogous molecules and the biological activities of related compounds provide a strong basis for further investigation. Future research focusing on the detailed synthesis, characterization, and biological evaluation of **2-(Pyrimidin-2-yloxy)benzoic acid** and its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Pyrimidin-2-yloxy)benzoic Acid|CAS 160773-23-9|RUO [benchchem.com]
- 2. 2-(Pyrimidin-2-ylcarbamoyl)benzoic Acid|Research Chemical [benchchem.com]
- 3. molcore.com [molcore.com]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Pyrimidin-2-yloxy)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3059977#2-pyrimidin-2-yloxy-benzoic-acid-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com